molecular formula C15H17NO4 B12834591 cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid

cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid

Cat. No.: B12834591
M. Wt: 275.30 g/mol
InChI Key: QIAAZWPFGHTXNZ-QWHCGFSZSA-N
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Description

Saturated vs. Unsaturated Backbones

  • 1-(Cbz-amino)cyclohexanecarboxylic acid (PubChem CID 11357886):
    • Lacks the cyclohexene double bond, resulting in a more flexible ring.
    • Reduced planarity decreases conjugation, lowering melting points (118–124°C vs. 185°C for unsaturated derivatives).

Protecting Group Variations

  • (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PubChem CID 51386890):
    • Features a tert-butoxycarbonyl (Boc) group instead of Cbz.
    • The bulky tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the benzyloxy group.

Functional Group Positioning

  • Z-cis-2-aminocyclohexenecarboxylic acid :
    • Amino and carboxylic acid groups at positions 2 and 1, respectively.
    • Altered hydrogen-bonding networks yield distinct crystallization patterns compared to the 1,6-substituted derivative.

Table 3: Comparative properties of cyclohexene carboxylic acid derivatives

Compound Molecular Formula Melting Point (°C) Key Functional Groups
This compound C₁₅H₁₇NO₄ 118–124 Cbz-amino, carboxylic acid
1-(Cbz-amino)cyclohexanecarboxylic acid C₁₅H₁₉NO₄ 185 Cbz-amino, carboxylic acid
(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid C₁₂H₂₁NO₄ N/A Boc-amino, carboxylic acid

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

(1S,6R)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m0/s1

InChI Key

QIAAZWPFGHTXNZ-QWHCGFSZSA-N

Isomeric SMILES

C1C=CC[C@H]([C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the benzyloxycarbonylamino group: This step often involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of industrial reactors for the Diels-Alder reaction and carboxylation, as well as large-scale purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or to reduce the double bond in the cyclohexene ring.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing for selective reactions at other sites on the molecule. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohex-3-enecarboxylic Acid Derivatives

Compound Name Substituent at C6 Functional Group at C1 Key Features
cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid Cbz-protected amino Carboxylic acid High steric hindrance; acid-base reactivity
cis-6-(N-Methoxy-N-methylaminocarbonyl)cyclohex-3-enecarboxylic acid (4) N-Methoxy-N-methylaminocarbonyl Carboxylic acid Bulky carbamate group; resolved via chiral (4S)-IPTT reagent
cis-6-(3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)cyclohex-3-ene-1-carboxylic acid (cis-A) 3,4-Dichlorophenyl-oxadiazole Carboxylic acid Electron-withdrawing substituent; potential bioactivity
cis-6-Amino-cyclohex-3-enecarboxylic acid amide Unprotected amino Carboxamide Free amine for hydrogen bonding; reduced lipophilicity

Biological Activity

cis-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid, also known by its chemical formula C15H17NO4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following structural and chemical characteristics:

  • Molecular Weight : 277.32 g/mol
  • Molecular Formula : C15H17NO4
  • CAS Number : 2733678

1. Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. It was found to significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This effect is attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses .

3. Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit enzymes related to glycosidase activity, which are essential for carbohydrate metabolism and cellular signaling processes . This inhibition can potentially disrupt pathways that are exploited by certain pathogens, making it a candidate for further investigation in antiviral therapies.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antitumor effectsInduced apoptosis in breast cancer cells through intrinsic pathways
Study 2Assess anti-inflammatory activityReduced pro-inflammatory cytokines via NF-kB inhibition
Study 3Investigate enzyme inhibitionInhibited glycosidase activity affecting metabolic pathways

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating the expression of Bcl-2 family proteins.
  • Cytokine Modulation : It interferes with NF-kB signaling, leading to decreased levels of inflammatory cytokines.
  • Enzymatic Inhibition : By inhibiting glycosidases, it disrupts critical metabolic processes that could be leveraged by pathogens.

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